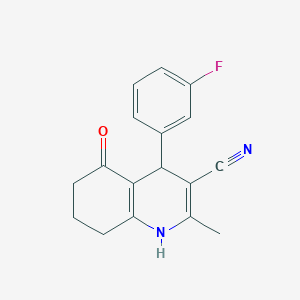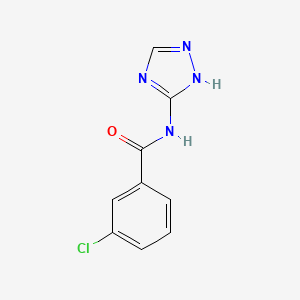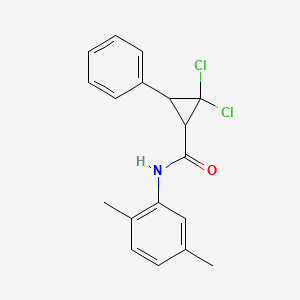![molecular formula C11H15NO5S B5194797 N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine](/img/structure/B5194797.png)
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine, also known as NMDA receptor glycine site antagonist (NMDAR-Gly site antagonist), is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed in the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory, and is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
The N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor is a type of ionotropic glutamate receptor that is activated by the neurotransmitter glutamate and requires the co-agonist glycine to function properly. N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine acts as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which prevents the binding of glycine and inhibits the function of the receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of several intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has several biochemical and physiological effects. It inhibits the function of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which is involved in several physiological processes such as synaptic plasticity, learning, and memory. Additionally, N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has been shown to have neuroprotective effects in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
The main advantage of using N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in lab experiments is its potency and specificity as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor. This allows researchers to investigate the role of the receptor in various physiological and pathological processes with a high degree of precision. However, one limitation of using N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine is its potential toxicity and side effects, which can affect the interpretation of experimental results. Therefore, it is important to use appropriate controls and to carefully monitor the concentration and duration of exposure to N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in lab experiments.
未来方向
There are several future directions for the use of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in scientific research. One direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more potent and selective N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor antagonists that can be used to investigate the function of the receptor in greater detail. Additionally, the use of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction yields N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine as a white solid with a high purity.
科学研究应用
N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine is widely used in scientific research as a tool to study the function of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor. It is commonly used as a competitive antagonist of the glycine site of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor, which allows researchers to investigate the role of the receptor in various physiological and pathological processes. N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine has been used in several studies to investigate the role of the N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]glycine receptor in synaptic plasticity, learning, and memory, as well as in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-9(17-3)10(5-8(7)2)18(15,16)12-6-11(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPJJPKERGSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![methyl 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoate](/img/structure/B5194772.png)
![4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
![N-(2,4-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5194790.png)